molecular formula C10H9F4NO2 B13039796 (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine

(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine

Cat. No.: B13039796
M. Wt: 251.18 g/mol
InChI Key: SYJHOAKWAOPFED-SSDOTTSWSA-N
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Description

®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with fluorine and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine typically involves several steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable chroman derivative, often through the cyclization of a phenol derivative with an appropriate aldehyde or ketone.

    Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers or trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Functionalized derivatives with new substituents replacing the fluorine or trifluoromethoxy groups.

Scientific Research Applications

Chemistry

In chemistry, ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated compounds.

Biology

In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. Its fluorinated groups enhance its binding affinity and metabolic stability.

Medicine

In medicinal chemistry, ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is investigated for its potential as a therapeutic agent. It shows promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science, where its unique properties contribute to the performance of various products.

Mechanism of Action

The mechanism of action of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine and trifluoromethoxy groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in neurotransmitter levels, enzyme activity, or receptor signaling, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-7-Fluoro-6-methoxychroman-4-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    ®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    ®-7-Fluoro-6-(difluoromethoxy)chroman-4-amine: Features a difluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct physicochemical properties. These groups enhance its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug development and other applications.

This detailed overview provides a comprehensive understanding of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

(4R)-7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2/t7-/m1/s1

InChI Key

SYJHOAKWAOPFED-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@@H]1N)OC(F)(F)F)F

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F

Origin of Product

United States

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